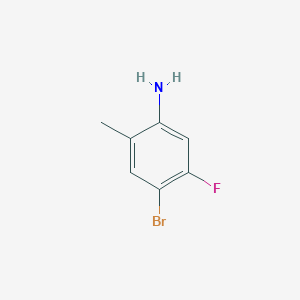

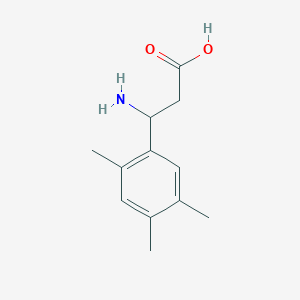

3-氨基-3-(2,4,5-三甲基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is not directly mentioned in the provided papers. However, the papers do discuss various analogs of 3-(2-aminocarbonylphenyl)propanoic acid, which share a similar structural motif with the compound . These analogs have been synthesized and evaluated for their biological activity, particularly as EP3 receptor antagonists, which are of interest due to their potential therapeutic applications in conditions mediated by the PGE2 pathway, such as uterine contractions in pregnant rats .

Synthesis Analysis

The synthesis of related compounds involves the formation of a carboxyamide side chain and optimization of side chains to improve in vitro and in vivo potencies. The papers describe the discovery and exploration of these side chains, as well as the optimization process to enhance biological activity. The synthesis of optically active analogs is also discussed, which is important for the activity of the compounds due to the stereospecific nature of biological interactions .

Molecular Structure Analysis

While the exact molecular structure of 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid is not detailed, the papers do provide insights into the structure-activity relationships (SARs) of similar compounds. These SARs are crucial for understanding how different substitutions on the phenyl ring or changes in the side chain can affect the biological activity of the compounds. Additionally, the synthesis of a cyclic trimer with a bowl-shaped structure indicates the potential for complex molecular geometries in this class of compounds .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions for 3-amino-3-(2,4,5-trimethylphenyl)propanoic acid, but they do discuss the biological evaluation of analogs as EP3 receptor antagonists. These evaluations include the assessment of binding affinity for EP1-4 receptors and antagonist activity for the EP3 receptor, which is indicative of the chemical interactions these compounds can engage in within a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported. However, the papers do mention the metabolic stability and pharmacokinetic profiles of related compounds, which are important aspects of their physical properties. The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids and the preparation of amino-3-fluorophenyl boronic acid provide some context for the chemical properties that could be expected from similar compounds .

科学研究应用

聚合物合成中的改性

改性聚乙烯醇/丙烯酸 (PVA/AAc) 水凝胶,包括 2-氨基-3-(4-羟基苯基)丙酸,表现出增强的热稳定性,并由于其增强的抗菌和抗真菌性能,显示出在医疗应用中的潜力 (Aly & El-Mohdy,2015)。

聚苯并恶嗪的可再生结构单元

作为酚类化合物的苯丙酸(3-(4-羟基苯基)丙酸)被探索为一种可再生的结构单元,用于增强对苯并恶嗪环形成的反应性,表明苯酚的一种可持续替代品,用于赋予脂肪族羟基承载分子特定的苯并恶嗪性质 (Trejo-Machin 等,2017)。

药物中间体的生物催化

S-3-氨基-3-苯基丙酸 (S-APA) 是一种重要的药物中间体,可以使用甲基杆菌酶促产生。该方法为手性纯化合物的生产提供了一种生物催化方法,这在药物研究中至关重要 (Li 等,2013)。

肽化学和药物设计

在概念密度泛函理论的帮助下,计算肽学研究了涉及 2-氨基-3-苯基丙酸的新型抗真菌三肽。这种方法有助于预测反应性描述符、pKa 值和生物活性评分,这些在药物设计过程中至关重要 (Flores-Holguín 等,2019)。

药物开发的对映异构体合成

通过对映选择性 N-酰化实现的 3-氨基-3-(4-氰基苯基)丙酸的对映异构体和 N-保护衍生物的合成,为药物开发提供了至关重要的中间体 (Solymár 等,2004)。

金属离子螯合剂的合成

与 2-氨基-3-苯基丙酸形成的固体金属离子螯合物在热重和生物学研究中显示出潜在的应用,表明它们在合成用于各种应用的金属离子螯合物中的用途 (Ballal,2020)。

属性

IUPAC Name |

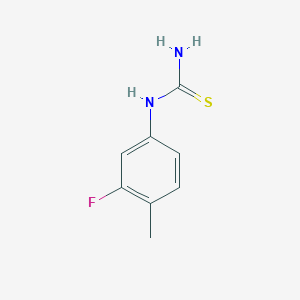

3-amino-3-(2,4,5-trimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQNMBWAZLROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(CC(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405803 |

Source

|

| Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |

CAS RN |

773122-62-6 |

Source

|

| Record name | 3-amino-3-(2,4,5-trimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)